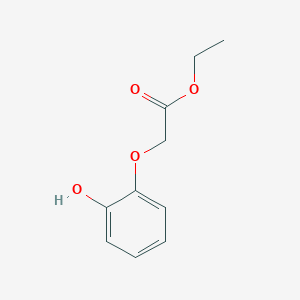

Ethyl 2-(2-hydroxyphenoxy)acetate

描述

Overview of the Chemical Compound's Significance in Scientific Disciplines

Ethyl 2-(2-hydroxyphenoxy)acetate serves as a valuable intermediate and building block in organic synthesis. Its structure, incorporating a phenolic hydroxyl group, an ether linkage, and an ester functional group, allows for a variety of chemical transformations, making it a versatile reagent for creating more complex molecules. This compound and its analogues have been investigated for their potential in medicinal chemistry. For instance, derivatives of phenoxy ethanoic acid have demonstrated antifungal and antibacterial properties. researchgate.net

The compound is also significant in the field of crystal engineering and materials science. The study of its crystal structure and intermolecular interactions, such as hydrogen bonding, provides insights into the design and synthesis of new materials with specific properties. iucr.org Furthermore, understanding its synthesis and reactivity is crucial for developing efficient and environmentally friendly chemical processes.

Nomenclature and Structural Representation of this compound

The systematic naming and structural details of this compound are crucial for its identification and study in scientific literature.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 41873-65-8 oakwoodchemical.comsielc.comsigmaaldrich.comachemblock.compherobase.com |

| Molecular Formula | C₁₀H₁₂O₄ achemblock.comuni.lu |

| Molecular Weight | 196.19 g/mol |

| SMILES | CCOC(=O)COC1=CC=CC=C1O uni.lu |

| InChI Key | YFXKUZRPWHNNES-UHFFFAOYSA-N uni.lu |

Research Trajectory and Evolution of Studies on this compound

The research on this compound and its related compounds has evolved from fundamental synthesis and characterization to more specialized applications. Early research focused on establishing efficient synthetic routes. A common method involves the reaction of a phenol (B47542) with an ethyl haloacetate, a classic Williamson ether synthesis. For example, the synthesis of the related compound, ethyl 2-(2-bromophenoxy)acetate, was achieved by refluxing o-bromophenol with ethyl chloroacetate (B1199739) in the presence of potassium carbonate. researchgate.net

More recent studies have delved into the detailed structural analysis of these types of compounds using techniques like X-ray crystallography and Hirshfeld surface analysis. These investigations provide a deeper understanding of the three-dimensional arrangement of atoms and the nature of intermolecular forces that govern the crystal packing. researchgate.netiucr.org For example, the crystal structure of a derivative, ethyl 2-[9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,4a,5,6,7,8a,9,9a,10,10a-dodecahydroacridin-10-yl]acetate, reveals the presence of intramolecular hydrogen bonds and various intermolecular interactions that contribute to the stability of its crystal lattice. iucr.org

The exploration of the reactivity of this compound continues to be an active area of research. Its functional groups can be selectively modified to produce a wide array of derivatives with potential applications in various fields, including the development of new pharmaceutical agents and functional materials. For instance, a derivative, ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, has been identified as a useful pharmaceutical intermediate. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(2-hydroxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXKUZRPWHNNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354902 | |

| Record name | ethyl 2-(2-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99186-63-7 | |

| Record name | ethyl 2-(2-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Ethyl 2 2 Hydroxyphenoxy Acetate

Hydrolysis Pathways of the Ester Moiety in Ethyl 2-(2-hydroxyphenoxy)acetate

The ester functional group in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either acid or base, each following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid, the hydrolysis of this compound proceeds through a reversible reaction to yield 2-(2-hydroxyphenoxy)acetic acid and ethanol (B145695). chemguide.co.uklibretexts.org The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a better leaving group (ethanol).

Elimination of Ethanol: The tetrahedral intermediate collapses, leading to the elimination of an ethanol molecule and the formation of the protonated carboxylic acid.

Deprotonation: Finally, a water molecule removes the proton from the protonated carboxylic acid, regenerating the acid catalyst and forming the final product, 2-(2-hydroxyphenoxy)acetic acid. libretexts.org

The reaction is an equilibrium process, and to drive it towards the products, a large excess of water is typically used. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions, the hydrolysis of this compound, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid and ethanol. libretexts.org The mechanism is as follows:

Nucleophilic Attack by Hydroxide (B78521): The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.

Elimination of the Alkoxide: The unstable tetrahedral intermediate collapses, leading to the expulsion of the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

Transesterification Reactions of this compound

Transesterification is the process of exchanging the ethyl group of this compound with another alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification:

The mechanism for acid-catalyzed transesterification is analogous to that of acid-catalyzed hydrolysis. masterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Attack by Alcohol: An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org

Proton Transfer: A proton is transferred from the attacking alcohol to the original ethoxy group.

Elimination of Ethanol: The intermediate collapses, eliminating ethanol.

Deprotonation: The protonated new ester is deprotonated to yield the final transesterified product and regenerate the acid catalyst.

Base-Catalyzed Transesterification:

The base-catalyzed transesterification mechanism involves the following steps: wikipedia.orgmasterorganicchemistry.com

Formation of an Alkoxide: The base removes a proton from the new alcohol, generating a nucleophilic alkoxide. wikipedia.org

Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of the this compound, forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination of the Ethoxide Ion: The intermediate collapses, eliminating the ethoxide ion.

To drive the equilibrium towards the desired product, the alcohol that is being replaced (in this case, ethanol) can be removed by distillation. wikipedia.org

Recent advancements in transesterification include the use of N-heterocyclic carbenes as organocatalysts, which enhance the nucleophilicity of the alcohol. organic-chemistry.org

Oxidation and Reduction Mechanisms of this compound

The oxidation and reduction of this compound can target different parts of the molecule, primarily the phenyl ring and the ester functional group.

Oxidation:

The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be formed. For instance, in the presence of air, similar phenolic compounds can undergo slow oxidation. researchgate.networktribe.com Catalytic oxidation, for example using Au-Pd/TiO₂ catalysts, can lead to the complete oxidation of similar ethyl esters to CO₂ and H₂O, often proceeding through intermediates like ethanol and acetic acid. mdpi.com The oxidation of the intermediate acetate (B1210297) species is often the rate-determining step. mdpi.com

Reduction:

The ester group of this compound can be reduced. Common reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to the corresponding primary alcohol, 2-(2-hydroxyphenoxy)ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon, followed by the elimination of the ethoxide ion and a second hydride attack on the resulting aldehyde intermediate.

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution reactions can occur at the ethyl group of the ester or at the aromatic ring. However, a more common reaction involving the core structure is the Williamson ether synthesis, where the phenoxide ion acts as a nucleophile.

A related reaction is the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol (B1671780) and ethyl chloroacetate (B1199739). walisongo.ac.id This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. walisongo.ac.id The mechanism involves the deprotonation of the phenolic hydroxyl group by a base (like potassium carbonate) to form a phenoxide ion. walisongo.ac.id This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate in a concerted step, leading to the displacement of the chloride leaving group and the formation of the ether linkage. walisongo.ac.id The use of polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) can influence the reaction rate and yield. walisongo.ac.id

Intramolecular Cyclization Mechanisms of this compound Derivatives

Derivatives of this compound can undergo intramolecular cyclization to form heterocyclic compounds. For instance, a related compound, 2-acetoxy-2'-hydroxyacetophenone, undergoes intramolecular cyclization in water via its phenolate (B1203915) ion to form coumaran-3-one. researchgate.net The reaction proceeds through a nucleophilic attack of the phenolate ion on the ester carbonyl carbon, with the acetate acting as the leaving group. researchgate.net The rate of this cyclization is dependent on the pH, as the formation of the phenolate ion is crucial. researchgate.net

Similarly, the intramolecular cyclization of 2-ynylphenols, catalyzed by a base like cesium carbonate, provides a route to 2-substituted benzo[b]furans. rsc.org This reaction proceeds via an intramolecular 5-exo-dig cyclization. The mechanism involves the deprotonation of the phenolic hydroxyl group to form the phenoxide, which then attacks the alkyne moiety.

The general mechanism for the intramolecular cyclization of a delta-hydroxy acid to a delta-lactone involves the nucleophilic attack of the hydroxyl group on the carboxylic acid's carbonyl carbon, followed by ring closure and the elimination of a water molecule. youtube.com

Mechanistic Studies on the Biological Interactions of this compound

While specific studies on the biological interactions of this compound are limited, the mechanisms of related phenolic compounds provide insights.

Phenolic compounds are known to interact with and inhibit various enzymes. The mechanism of inhibition can be competitive, non-competitive, or uncompetitive. For example, (2-hydroxyphenyl)acetate (B1239127) has been shown to inhibit 3-hydroxybutyrate (B1226725) dehydrogenase and 3-oxo acid CoA-transferase. ebi.ac.uk

Competitive Inhibition: In competitive inhibition, the inhibitor molecule, which often has a similar structure to the substrate, binds to the active site of the enzyme, preventing the substrate from binding. The maximum reaction velocity (Vmax) remains unchanged, while the Michaelis constant (Km) increases. nih.gov

Non-competitive Inhibition: In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency. In this case, Vmax decreases, but Km remains the same.

Uncompetitive Inhibition: In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate complex. This type of inhibition leads to a decrease in both Vmax and Km.

The inhibitory activity of phenolic compounds is often concentration-dependent. researchgate.net The presence of hydroxyl and other functional groups on the phenyl ring can influence the type and extent of enzyme inhibition through various interactions such as hydrogen bonding and hydrophobic interactions. researchgate.net

Table of Reaction Parameters for Nucleophilic Substitution

| Nucleophile | Solvent | Base | Reaction Type | Product | Yield (%) | Reference |

| Eugenol | DMF | K₂CO₃ | Sₙ2 | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | 91 | walisongo.ac.id |

| Eugenol | DMSO | K₂CO₃ | Sₙ2 | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | 51 | walisongo.ac.id |

| Eugenol | CH₃CN | K₂CO₃ | Sₙ2 | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | 47 | walisongo.ac.id |

Interaction with Transport Proteins and Biological Membranes

Following a comprehensive review of scientific literature, no specific studies detailing the mechanistic interactions of this compound with transport proteins or biological membranes were identified. Research focusing on the direct binding, transport kinetics, or permeation characteristics of this particular compound is not available in the public domain.

While general principles govern the passage of small molecules across biological membranes and their potential interactions with transport proteins, the specific behavior of this compound has not been experimentally determined or reported. Factors such as its lipophilicity, molecular size, and the presence of polar functional groups (an ester and a hydroxyl group) would theoretically influence its ability to diffuse across lipid bilayers or act as a substrate for transport proteins. However, without empirical data, any discussion would be purely speculative.

Similarly, there are no available studies on whether this compound can bind to or be transported by specific protein families, such as ATP-binding cassette (ABC) or solute carrier (SLC) transporters, which are crucial for the movement of various substances across cellular membranes. nih.gov

Due to the absence of research in this specific area, no data tables or detailed research findings on the interaction of this compound with transport proteins and biological membranes can be provided.

Biological Activities and Pharmacological Potential of Ethyl 2 2 Hydroxyphenoxy Acetate

Anti-inflammatory Properties and Mechanisms of Action

There are currently no published studies specifically investigating the anti-inflammatory properties of Ethyl 2-(2-hydroxyphenoxy)acetate. However, the broader class of phenoxyacetic acid derivatives has been a source of interest for anti-inflammatory drug development. For instance, derivatives of 2-hydroxyphenyl acetate (B1210297) have been synthesized and evaluated for their cyclooxygenase (COX-1 and COX-2) inhibitory activities. derpharmachemica.com These enzymes are key mediators of the inflammatory cascade, and their inhibition is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). derpharmachemica.com The structural similarity of this compound to these compounds suggests a potential, yet unconfirmed, for similar mechanisms of action.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Direct studies on the antioxidant activity of this compound are absent from the current scientific literature. The potential for antioxidant activity can be inferred from its chemical structure, which includes a phenolic hydroxyl group. Phenolic compounds are well-known for their ability to act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them. The antioxidant potential of various ethyl acetate extracts containing phenolic compounds has been demonstrated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.govmdpi.com However, without direct testing of the pure compound, its specific antioxidant capacity and mechanism remain speculative.

Role as a Synthetic Intermediate for Novel Therapeutic Agents

While the direct therapeutic applications of this compound are unknown, its potential as a synthetic intermediate for the development of new drugs is a plausible area of exploration.

Given that derivatives of 2-hydroxyphenyl acetate have been explored for their anti-inflammatory properties, it is conceivable that this compound could serve as a scaffold or starting material for the synthesis of novel anti-inflammatory agents. derpharmachemica.com Its structure provides multiple points for chemical modification, which could be exploited to optimize activity against inflammatory targets.

A related compound, Ethyl-2-(4-aminophenoxy) acetate, has been synthesized as a building block for novel dual glucokinase and peroxisome proliferator-activated receptor-gamma (PPARγ) activators, which are targets for hypoglycemic agents. mdpi.com This highlights the potential utility of phenoxyacetate (B1228835) ethyl esters as precursors for a diverse range of biologically active molecules. The unique substitution pattern of this compound could lead to the generation of novel compounds with unique pharmacological profiles.

Studies on Absorption and Metabolism of Biological Systems

There is a complete lack of data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any biological system. Understanding the pharmacokinetic profile of a compound is a critical step in drug development. HPLC methods have been developed for the analysis of the related compound Ethyl (2-hydroxyphenyl)acetate (B1239127), which could potentially be adapted for pharmacokinetic studies of this compound. sielc.com

Investigation of Cytochrome P450 Enzyme Inhibition Profile

The interaction of chemical compounds with cytochrome P450 (CYP450) enzymes is a critical aspect of drug discovery and development, as it can significantly influence the metabolism, efficacy, and potential for drug-drug interactions of a new chemical entity. CYP450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the phase I metabolism of a wide variety of xenobiotics, including approximately 75% of all marketed drugs. Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.

A thorough review of the scientific literature reveals a significant lack of specific data regarding the cytochrome P450 enzyme inhibition profile of this compound. As of the latest searches, no dedicated studies reporting the inhibitory activity of this compound against various CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) have been published. Consequently, crucial parameters such as IC50 values, which quantify the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%, are not available for this particular compound.

The absence of such data precludes a detailed assessment of the potential for this compound to cause clinically relevant drug-drug interactions via CYP450 inhibition. In a typical drug development process, in vitro CYP450 inhibition assays are conducted early to identify and characterize any such liabilities. These assays utilize human liver microsomes or recombinant human CYP enzymes to determine the inhibitory potential of a test compound against individual isoforms.

The following table is a placeholder to illustrate how data on CYP450 inhibition for this compound would be presented if it were available.

Table 1: Inhibitory Potential (IC50) of this compound on Human Cytochrome P450 Isoforms

| CYP Isoform | IC50 (µM) | Inhibition Potential |

| CYP1A2 | Data Not Available | Not Assessed |

| CYP2C9 | Data Not Available | Not Assessed |

| CYP2C19 | Data Not Available | Not Assessed |

| CYP2D6 | Data Not Available | Not Assessed |

| CYP3A4 | Data Not Available | Not Assessed |

| CYP2E1 | Data Not Available | Not Assessed |

Further research, specifically in vitro cytochrome P450 inhibition assays, is required to elucidate the interaction profile of this compound and to ascertain its potential to interfere with the metabolism of other drugs. Until such studies are conducted, the pharmacological characterization of this compound remains incomplete in this critical area.

Applications of Ethyl 2 2 Hydroxyphenoxy Acetate in Chemical and Life Sciences

Utilization in Organic Synthesis as a Building Block

Ethyl 2-(2-hydroxyphenoxy)acetate is a valuable precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and material science. The presence of the hydroxyl group and the ester moiety on the phenoxyacetic acid scaffold allows for a range of chemical transformations.

One of the primary applications of phenoxyacetate (B1228835) derivatives is in the synthesis of benzofuran-3(2H)-ones . These structures are core components of many natural products and pharmaceutically active compounds. lbp.world The general strategy involves the intramolecular cyclization of a phenoxyacetic acid or its ester. For instance, α-phenoxy ketones can undergo cyclodehydration to yield benzofurans. researchgate.net In the case of this compound, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be cyclized under acidic conditions. The hydroxyl group on the phenyl ring offers a site for further functionalization, allowing for the creation of a library of substituted benzofuranones. Various catalytic systems, including those based on rhodium and palladium, have been developed for the efficient synthesis of benzofuran-3(2H)-one scaffolds from related starting materials. organic-chemistry.org

Another significant application lies in the synthesis of dibenzo[b,f] organic-chemistry.orgdigitellinc.comoxazepines . These tricyclic systems are present in a number of biologically active molecules. The synthesis of these compounds often involves the condensation of a 2-aminophenol (B121084) derivative with a suitable coupling partner. While direct synthesis from this compound is not explicitly detailed in the literature, its structural features suggest its potential as a starting material for derivatives that could then be used in such cyclization reactions.

The following table summarizes the potential synthetic applications of this compound as a building block for heterocyclic compounds.

| Heterocyclic Core | General Synthetic Approach | Potential Role of this compound |

| Benzofuran-3(2H)-one | Intramolecular cyclization of phenoxyacetic acids/esters. organic-chemistry.orgresearchgate.net | Can serve as a direct precursor after hydrolysis, with the hydroxyl group allowing for the synthesis of functionalized derivatives. |

| Dibenzo[b,f] organic-chemistry.orgdigitellinc.comoxazepine | Condensation of 2-aminophenol derivatives with various electrophiles. | Could be modified to introduce an amino group or other reactive functionalities to facilitate cyclization into the dibenzoxazepine (B10770217) core. |

Application in the Preparation of Acetate-Based Ionic Liquids (AcILs)

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in various chemical processes. Acetate-based ionic liquids (AcILs) are a subclass of ILs that are often biodegradable and have low toxicity. Phenoxyacetic acids have been used to prepare functionalized ionic liquids. researchgate.net

This compound can be a valuable precursor for the synthesis of novel, task-specific AcILs. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be reacted with an organic base (e.g., an amine) to form a protic ionic liquid. The hydroxyl group on the phenyl ring provides a handle for further functionalization, allowing for the introduction of other chemical moieties to tune the properties of the resulting IL. For example, the hydroxyl group could be etherified or esterified to introduce long alkyl chains, other functional groups, or even polymerizable units.

The general synthetic route to an AcIL from this compound would involve the following steps:

Hydrolysis: The ethyl ester is saponified to the corresponding carboxylate salt, followed by acidification to yield 2-(2-hydroxyphenoxy)acetic acid.

Neutralization: The resulting carboxylic acid is reacted with a suitable organic base, such as an amine, to form the protic ionic liquid.

The potential for functionalization of the hydroxyl group is summarized in the table below.

| Functionalization Reaction | Reagent | Potential Property Modification of the Resulting Ionic Liquid |

| Etherification | Alkyl halide | Increased hydrophobicity, altered solubility profile. |

| Esterification | Acyl chloride | Introduction of new functional groups, potential for polymerization. |

| Silylation | Silyl chloride | Increased thermal stability, modification of surface properties. |

Research Applications in Material Science

While direct applications of this compound in material science are not extensively documented, its bifunctional nature suggests its potential as a monomer or a modifying agent in polymer synthesis. Functionalized polymers are of great interest due to their tailored properties for specific applications. vt.edu

The presence of both a hydroxyl group and a carboxylic acid (after hydrolysis of the ester) allows this compound to be considered as an A-B type monomer for the synthesis of polyesters through polycondensation reactions. The resulting polyesters would possess a pendant phenoxy group, which could influence the polymer's thermal stability, solubility, and mechanical properties. Furthermore, the hydroxyl group on the phenyl ring could be used for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities.

The potential of this compound in polymer synthesis is highlighted in the following table.

| Polymer Type | Polymerization Method | Potential Properties of the Resulting Polymer |

| Polyester | Polycondensation | Enhanced thermal stability, modifiable side chains. |

| Graft Copolymer | Post-polymerization modification | Tunable surface properties, improved biocompatibility. |

The use of bisphenol A (BPA), a compound with two phenolic hydroxyl groups, in the production of polycarbonates and epoxy resins demonstrates the utility of di-functional phenolic compounds in polymer chemistry. wikipedia.org By analogy, this compound offers a similar potential for creating novel polymeric materials with unique properties.

Use in Chromatography and Analytical Techniques

In the field of analytical chemistry, particularly in chromatography, pure, well-characterized compounds are essential as reference standards for method development and validation. This compound and its derivatives can serve this purpose.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of compounds in complex mixtures. bahteraadijaya.com The analysis of a related compound, Ethyl 2-(2-hydroxyphenyl)acetate, by reversed-phase HPLC has been reported, utilizing a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com This suggests that similar chromatographic methods could be developed for the analysis of this compound.

Furthermore, phenoxyacetic acid derivatives are a class of herbicides that are often monitored in environmental samples using HPLC. mdpi.com The structural similarity of this compound to these herbicides makes it a potential candidate for use as an internal standard or as part of a mixture of standards for the development of multi-residue analytical methods. The use of ethyl acetate (B1210297) as a solvent in the extraction and analysis of pesticides by gas chromatography (GC) and liquid chromatography (LC) is also well-established. nih.gov

The potential chromatographic applications are summarized below.

| Chromatographic Technique | Potential Application | Rationale |

| High-Performance Liquid Chromatography (HPLC) | Reference Standard | Development and validation of analytical methods for related compounds. sielc.com |

| Gas Chromatography (GC) | Analyte | Its volatility may allow for analysis by GC, potentially after derivatization of the hydroxyl group. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analyte for Trace Analysis | High sensitivity and selectivity for detection in complex matrices. |

Explorations in Biochemistry as a Biochemical Probe

While there is no direct evidence of this compound being used as a biochemical probe, its structural features make it an interesting scaffold for the design of such molecules. Biochemical probes are essential tools for studying biological processes at the molecular level. nih.gov

Phenoxyacetic acid derivatives have been shown to exhibit a range of biological activities. For example, (2-hydroxyphenyl)acetic acid is a known mammalian metabolite. ebi.ac.uk The core structure of this compound could be modified to incorporate reporter groups, such as fluorophores or radioactive isotopes, to create probes for specific biological targets. The hydroxyl group provides a convenient site for the attachment of such reporter moieties without significantly altering the core structure that may be responsible for a biological interaction.

The design of a biochemical probe from this compound could involve the following steps:

Identification of a Biological Target: Based on the known activities of related phenoxyacetic acid derivatives, a potential protein or enzyme target could be identified.

Structural Modification: The molecule would be derivatized, likely at the hydroxyl position, to attach a reporter group.

Biological Evaluation: The synthesized probe would be tested for its ability to interact with the target and generate a measurable signal.

The potential for developing biochemical probes from this compound is an area ripe for future research.

Structural Activity Relationship Sar Studies of Ethyl 2 2 Hydroxyphenoxy Acetate and Its Derivatives

Impact of Aromatic Substituents on Bioactivity

The nature, position, and number of substituents on the phenyl ring of phenoxyacetic acid derivatives have a profound impact on their biological activities, which range from herbicidal to antimicrobial and anti-inflammatory effects. mdpi.comnih.gov The introduction of various functional groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

For instance, in the context of anti-inflammatory activity, the substitution pattern on the phenoxy ring is a key determinant of potency. A study on polychlorinated (phenoxyphenyl)acetic acids, which are structural analogues, revealed that increasing the number of chlorine substituents can enhance anti-inflammatory potency. nih.gov Specifically, [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid was found to be significantly more potent than its dichlorinated counterpart, fenclofenac. nih.gov This suggests that electron-withdrawing groups and increased lipophilicity can contribute to enhanced activity.

In the realm of antimicrobial agents, the electronic effects of substituents on the aromatic ring play a critical role. For a series of 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives, a clear correlation was observed between the Hammett constant (σ) of the substituent and the antimicrobial activity. nih.gov The activity against various bacterial and fungal strains followed the order: p-OCH₃ < CH₃ < H < Cl < NO₂. nih.gov This indicates that electron-withdrawing substituents on the phenyl ring enhance the antimicrobial efficacy of the compounds.

Furthermore, in the development of novel free fatty acid receptor 1 (FFA1) agonists based on a phenoxyacetic acid scaffold, chemical modifications on the aromatic ring were pivotal in optimizing the agonistic activity and pharmacokinetic properties of the compounds. nih.gov

The following table summarizes the influence of aromatic substituents on the bioactivity of phenoxyacetic acid derivatives based on findings from related studies.

| Substituent | Position | Effect on Bioactivity | Compound Class | Reference |

| Chlorine | Multiple | Increased anti-inflammatory potency with a higher number of substitutions. | Polychlorinated (phenoxyphenyl)acetic acids | nih.gov |

| Electron-withdrawing groups (e.g., Cl, NO₂) | para | Enhanced antimicrobial activity. | 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives | nih.gov |

| Electron-donating groups (e.g., OCH₃, CH₃) | para | Decreased antimicrobial activity. | 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives | nih.gov |

| Various | Not specified | Optimization of FFA1 agonistic activity. | Phenoxyacetic acid derivatives | nih.gov |

Influence of the Hydroxyl Group Position on Biological Activity

The position of the hydroxyl group on the aromatic ring is a critical determinant of the biological activity of phenolic compounds. This functional group can participate in hydrogen bonding with biological targets such as enzymes and receptors, and its location can dictate the binding affinity and selectivity of the molecule. kagawa-u.ac.jp

In a study on the antioxidant and anticancer activity of trihydroxyflavones, the positioning of the hydroxyl groups was found to be crucial. mdpi.com For example, compounds with hydroxyl groups at specific positions exhibited stronger anti-proliferative activity against cancer cell lines. mdpi.com Similarly, the antioxidant activity of hydroxyflavones is highly dependent on the number and position of the hydroxyl groups. nih.gov

Research on simplified analogs of aplysiatoxin, a protein kinase C (PKC) activator, demonstrated that the introduction of a phenolic hydroxyl group significantly increased the antiproliferative activity and PKC-binding ability. kagawa-u.ac.jp The position of this hydroxyl group was key to its ability to form a hydrogen bond with the PKC C1 domain. kagawa-u.ac.jp

Furthermore, in the context of the stress response induced by sodium salicylate, the phenylic hydroxyl group was found to be essential for its activity. Derivatives where the hydroxyl group was substituted were inactive, highlighting the indispensable role of this functional group. derpharmachemica.com The relative orientation of the hydroxyl and carboxyl groups on the benzene (B151609) ring was also important for inducing a biological response. derpharmachemica.com

The table below illustrates the significance of the hydroxyl group's position on the bioactivity of related phenolic compounds.

| Hydroxyl Group Position | Effect on Bioactivity | Compound Class | Reference |

| Specific positions on the flavonoid scaffold | Stronger anti-proliferative activity. | Trihydroxyflavones | mdpi.com |

| Introduction to a specific position | Increased antiproliferative activity and PKC-binding. | Aplysiatoxin analogs | kagawa-u.ac.jp |

| ortho to the carboxyl group | Essential for inducing a stress response. | Salicylate derivatives | derpharmachemica.com |

While these studies are on different classes of phenolic compounds, they collectively underscore the principle that the precise location of the hydroxyl group in ethyl 2-(2-hydroxyphenoxy)acetate is likely a key factor in determining its specific biological profile. The ortho position of the hydroxyl group in the parent compound allows for potential intramolecular hydrogen bonding with the ether oxygen of the acetate (B1210297) side chain, which could influence its conformation and, consequently, its interaction with biological targets.

Stereochemical Considerations and Their Effect on Pharmacological Profiles

Stereochemistry plays a pivotal role in the pharmacological profile of many drugs, as biological systems, being chiral themselves, often exhibit stereoselectivity in their interactions with xenobiotics. The differential binding of enantiomers to receptors, enzymes, and other biological targets can lead to significant differences in their efficacy, potency, and toxicity.

For instance, in a study of chiral phenoxyacetic acid analogues as peroxisome proliferator-activated receptor (PPAR) agonists, the stereochemistry of the molecules was a key factor in their activity. researchgate.net Similarly, research on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives as antimicrobial agents revealed that the (S)-configuration of the phenoxyl side chain at the C-2 position of the propanoic acid resulted in excellent antibacterial activity. researchgate.net

The antioxidant and anticancer activities of polyphenols are also influenced by their stereochemical configurations. mdpi.com The spatial arrangement of phenolic hydroxyls can facilitate tighter binding to biological targets and more efficient disruption of pathological signaling pathways. mdpi.com

Although direct evidence for this compound is lacking, these examples from related classes of compounds strongly suggest that if a chiral center were to be introduced into its structure, the resulting enantiomers would likely exhibit different pharmacological profiles. The "eutomer" (the more active enantiomer) would have a three-dimensional arrangement of its functional groups that is more complementary to the binding site of its biological target than the "distomer" (the less active enantiomer).

Future Research Directions and Emerging Applications of Ethyl 2 2 Hydroxyphenoxy Acetate

Novel Synthetic Methodologies for Enhanced Yield and Sustainability

The synthesis of phenoxyacetic acid derivatives is a well-established area of research. For instance, methods like the treatment of aldehydes with ethyl bromoacetate (B1195939) have been employed to create ethyl phenoxyacetate (B1228835) derivatives. mdpi.com Subsequent hydrolysis of the resulting esters yields the corresponding phenoxyacetic acids. mdpi.com Another common approach involves the reaction of phenols with ethyl chloroacetate (B1199739) in a suitable solvent. researchgate.net A notable method for esterification is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide and N,N-dimethylpyridin-4-amine to facilitate the reaction between phenoxyacetic acid and various phenols. nih.gov

| Synthetic Method | Key Reagents/Catalysts | Potential for Improvement |

| Williamson Ether Synthesis | Phenol (B47542), Ethyl Chloroacetate, Base | Exploration of milder bases and phase-transfer catalysts for improved efficiency. |

| Steglich Esterification | Phenoxyacetic Acid, Alcohol, DCC, DMAP | Development of more atom-economical coupling agents to replace DCC. |

| Catalytic Arylation | Phenol, Ethyl Acetate (B1210297) derivative, Catalyst | Discovery of novel, cheaper, and more robust catalyst systems. |

Advanced Pharmacological Profiling and Preclinical Studies

Derivatives of phenoxyacetic acid have demonstrated a broad spectrum of pharmacological activities. researchgate.net These include anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. nih.govnih.govmdpi.comnih.gov For instance, certain phenoxyacetic acid derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes. researchgate.netnih.gov These compounds were shown to enhance glucose-stimulated insulin (B600854) secretion. nih.gov Furthermore, some phenoxyacetamide derivatives have been investigated as potential anticancer agents, inducing apoptosis in cancer cells. mdpi.com The antimicrobial potential of this class of compounds has also been explored, with some derivatives showing activity against various bacterial and fungal strains. nih.gov

Future preclinical studies on Ethyl 2-(2-hydroxyphenoxy)acetate should involve a comprehensive screening of its biological activities. This would entail a battery of in vitro assays to assess its efficacy against a wide range of therapeutic targets. Promising initial findings should be followed by in vivo studies in relevant animal models to evaluate its pharmacokinetic and pharmacodynamic properties. Understanding the mechanism of action at a molecular level will be crucial for its further development as a potential therapeutic agent.

Exploration of New Therapeutic Applications

The diverse biological activities of phenoxyacetic acid derivatives suggest that this compound could have a wide range of therapeutic applications. researchgate.net Research has highlighted the potential of this class of compounds in managing inflammation, with some derivatives acting as selective COX-2 inhibitors. nih.gov The potential for developing novel antidiabetic drugs is also significant, given the identification of phenoxyacetic acid derivatives as FFA1 agonists. nih.gov Moreover, the anticancer and antimicrobial properties open up avenues for the development of new treatments for infectious diseases and various types of cancer. mdpi.comnih.gov Some studies have even explored the use of phenoxyacetic acid derivatives in combination therapies for conditions like ischemia. clinicsinoncology.com

Future research should aim to explore the therapeutic potential of this compound beyond these established areas. This could involve investigating its effects on neurological disorders, cardiovascular diseases, and metabolic syndromes. The structural versatility of the phenoxyacetic acid scaffold allows for the generation of a diverse library of derivatives, which can be screened for novel therapeutic activities.

| Potential Therapeutic Area | Underlying Mechanism/Target | Supporting Evidence from Analogs |

| Type 2 Diabetes | Free Fatty Acid Receptor 1 (FFA1) Agonism | Phenoxyacetic acid derivatives improve glucose tolerance in mice. researchgate.netnih.gov |

| Inflammation | Cyclooxygenase-2 (COX-2) Inhibition | Certain derivatives show significant anti-inflammatory effects with reduced ulcerogenic potential. nih.gov |

| Cancer | Induction of Apoptosis | Phenoxyacetamide derivatives have shown to be potent apoptotic inducers in liver cancer cells. mdpi.com |

| Bacterial Infections | Inhibition of Mycobacterial Growth | Phenoxyacetic acid derivatives have been evaluated for their anti-mycobacterial activities. nih.gov |

Development of High-Throughput Screening Assays for Derivatives

High-throughput screening (HTS) is a critical tool in modern drug discovery, enabling the rapid evaluation of large numbers of compounds. youtube.com Methodologies for the high-throughput screening of phenoxy carboxylic acids in water samples have been developed, utilizing techniques like dispersive solid-phase extraction followed by direct analysis in real-time mass spectrometry. nih.gov For biological screening, various HTS platforms are available, including those that measure fluorescence intensity, fluorescence polarization, and luminescence. uthscsa.edu These systems are capable of testing millions of compounds per day. youtube.com

To accelerate the discovery of new therapeutic leads based on the this compound scaffold, the development of robust and efficient HTS assays is essential. This would involve creating cell-based or biochemical assays tailored to specific therapeutic targets of interest. For instance, if the goal is to identify novel anti-inflammatory agents, an HTS assay could be designed to measure the inhibition of COX-2 activity. The use of advanced robotic systems can automate the screening process, significantly increasing the throughput and efficiency of identifying promising derivatives. youtube.com

Computational Chemistry and Molecular Modeling for Drug Design

Computational chemistry and molecular modeling have become indispensable tools in drug discovery, facilitating the design and optimization of new drug candidates. nih.govgrafiati.com Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity of a ligand to its target protein and to understand the molecular interactions that govern this binding. nih.gov For example, virtual screening based on docking has been successfully used to identify novel inhibitors of specific enzymes from libraries of phenoxyacetamide derivatives. nih.gov These computational approaches can significantly reduce the time and cost associated with the early stages of drug development. grafiati.com

In the context of this compound, computational methods can be employed to design and evaluate new derivatives with improved potency and selectivity. By creating a virtual library of analogs and using molecular docking to screen them against various therapeutic targets, researchers can prioritize the synthesis of the most promising compounds. MD simulations can then be used to study the dynamic behavior of the ligand-protein complex, providing insights into the stability of the interaction and guiding further optimization of the lead compounds. nih.gov

| Computational Technique | Application in Drug Design | Example with Phenoxyacetic Acid Analogs |

| Molecular Docking | Virtual screening of compound libraries to identify potential hits. | Identification of phenoxyacetamide derivatives as DOT1L inhibitors. nih.gov |

| Molecular Dynamics (MD) Simulations | Studying the stability and dynamics of ligand-protein complexes. | Assessing the equilibrium of hits with the target protein. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new compounds based on their chemical structure. | To be applied for optimizing the activity of this compound derivatives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。